
N-(4-(1H-pyrazol-3-yl)phenyl)quinoxaline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(1H-pyrazol-3-yl)phenyl)quinoxaline-2-carboxamide” is a chemical compound with the molecular formula C18H13N5O . It is a member of the pyrazole family, which is known to possess a wide range of pharmacological activities .
Chemical Reactions Analysis
Pyrazole derivatives have been studied extensively for their chemical reactions. They are known to react with α,β-ethylenic ketones to form pyrazolines, which can then be converted into pyrazoles .Wissenschaftliche Forschungsanwendungen
Biomedical Applications
The compound belongs to the group of heterocyclic compounds known as 1H-Pyrazolo[3,4-b]pyridines . These compounds have been described in more than 5500 references and 2400 patents . They have been studied for their diverse biomedical applications, including their potential use in the development of new drugs .
Synthesis and Functionalization
The compound can be synthesized and functionalized using various methods . The diversity of the substituents present at positions N1, C3, C4, C5, and C6 has been analyzed, establishing that the 1H-isomers (substituted or unsubstituted at N1) predominate .
Protic Pyrazole Complexes
Protic pyrazoles, such as this compound, have been versatile ligands in various fields, such as materials chemistry and homogeneous catalysis, owing to their proton-responsive nature . They have been used in the coordination chemistry of pincer-type 2,6-bis(1H-pyrazol-3-yl)pyridines .
Catalytic Applications
Protic pyrazole complexes, including this compound, have been used in catalytic applications . The role of the NH group in the protic pyrazole ligand and resulting metal–ligand cooperation in these transformations are discussed .
Antileishmanial and Antimalarial Evaluation
The compound has been evaluated for its antileishmanial and antimalarial activities . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound .
Antibacterial and Antifungal Activity
The compound has shown potential antibacterial and antifungal activity . The structural activity relationship of the synthesized compounds was briefly reviewed .
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its potential biological activities. Pyrazole derivatives have shown significant docking scores with M. tuberculosis enoyl reductase (M. tb. InhA) and C. albicans sterol 14-α demethylase (C. ab. CYP51), suggesting potential antifungal and antitubercular activity .
Eigenschaften
IUPAC Name |
N-[4-(1H-pyrazol-5-yl)phenyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O/c24-18(17-11-19-15-3-1-2-4-16(15)22-17)21-13-7-5-12(6-8-13)14-9-10-20-23-14/h1-11H,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIIAKHJBYVSKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-pyrazol-3-yl)phenyl)quinoxaline-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B2488610.png)
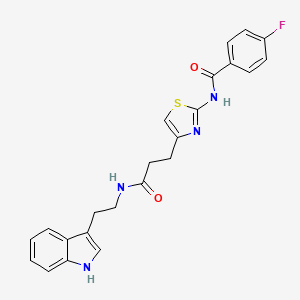
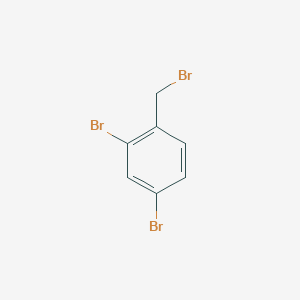


![2-chloro-N-[(4-chlorophenyl)methyl]-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide](/img/structure/B2488624.png)
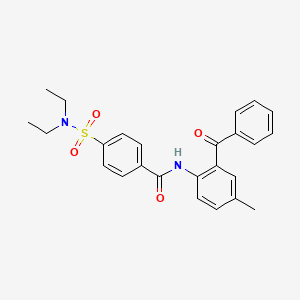
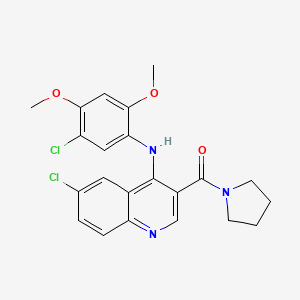
![2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2488627.png)
![2-[(5-Bromopyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol](/img/structure/B2488628.png)
![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-methylacetamide](/img/structure/B2488629.png)
![4-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2488630.png)
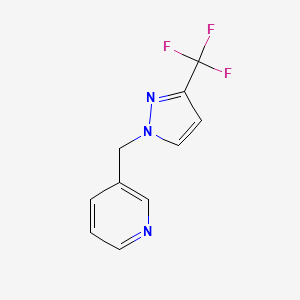
![2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride](/img/structure/B2488633.png)